molecular formula C10H11F2NO3S B14766730 4-Acetyl-N-(2,2-difluoroethyl)benzenesulfonamide

4-Acetyl-N-(2,2-difluoroethyl)benzenesulfonamide

Cat. No.: B14766730
M. Wt: 263.26 g/mol
InChI Key: PBUYXRFHVKFBEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Acetyl-N-(2,2-difluoroethyl)benzenesulfonamide is an organic compound that belongs to the class of benzenesulfonamides. This compound is characterized by the presence of an acetyl group attached to the benzene ring and a difluoroethyl group attached to the sulfonamide nitrogen. The unique structural features of this compound make it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetyl-N-(2,2-difluoroethyl)benzenesulfonamide typically involves the reaction of 4-acetylbenzenesulfonyl chloride with 2,2-difluoroethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at a temperature range of 0-25°C.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions, improved safety, and higher yields. The use of automated systems for reagent addition and product separation further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Acetyl-N-(2,2-difluoroethyl)benzenesulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of 4-carboxy-N-(2,2-difluoroethyl)benzenesulfonamide.

    Reduction: Formation of this compound with an amine group.

    Substitution: Formation of various substituted benzenesulfonamides depending on the nucleophile used.

Scientific Research Applications

4-Acetyl-N-(2,2-difluoroethyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of carbonic anhydrase.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 4-Acetyl-N-(2,2-difluoroethyl)benzenesulfonamide involves its interaction with specific molecular targets. For example, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to a decrease in tumor growth and proliferation in cancer cells. The difluoroethyl group enhances the binding affinity and selectivity of the compound for its target enzyme.

Comparison with Similar Compounds

Similar Compounds

  • 4-Acetyl-N,N-diethylbenzenesulfonamide
  • 4-Acetyl-N-(2-hydroxyethyl)benzenesulfonamide
  • 4-Acetyl-N-[2-(difluoromethoxy)phenyl]benzenesulfonamide

Comparison

4-Acetyl-N-(2,2-difluoroethyl)benzenesulfonamide is unique due to the presence of the difluoroethyl group, which imparts distinct chemical and biological properties. Compared to its analogs, this compound exhibits higher stability and enhanced biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C10H11F2NO3S

Molecular Weight

263.26 g/mol

IUPAC Name

4-acetyl-N-(2,2-difluoroethyl)benzenesulfonamide

InChI

InChI=1S/C10H11F2NO3S/c1-7(14)8-2-4-9(5-3-8)17(15,16)13-6-10(11)12/h2-5,10,13H,6H2,1H3

InChI Key

PBUYXRFHVKFBEO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.